1-Methyl-4-(6-methylhepta-3,5-dien-2-yl)benzene
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Overview
Description
. This compound is a member of the sesquiterpene family, which are naturally occurring hydrocarbons found in essential oils and resins of plants. It is characterized by its unique structure, which includes a benzene ring substituted with a methyl group and a hepta-3,5-dien-2-yl side chain.
Preparation Methods
The synthesis of 1-Methyl-4-(6-methylhepta-3,5-dien-2-yl)benzene can be achieved through various synthetic routes. One common method involves the cyclization of farnesyl pyrophosphate (FPP) to form bisabolene, which can then be further modified to produce γ-Curcumene . Industrial production methods often involve the extraction of this compound from natural sources such as essential oils of plants like cubeb, lemon, and oregano .
Chemical Reactions Analysis
1-Methyl-4-(6-methylhepta-3,5-dien-2-yl)benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of a catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(6-methylhepta-3,5-dien-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(6-methylhepta-3,5-dien-2-yl)benzene involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, it exhibits antimicrobial activity by disrupting the cell membranes of bacteria .
Comparison with Similar Compounds
1-Methyl-4-(6-methylhepta-3,5-dien-2-yl)benzene can be compared with other similar compounds such as:
β-Curcumene: Another sesquiterpene with a similar structure but different biological activities.
Bisabolene: A related compound found in essential oils with similar applications in the fragrance industry.
1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene: A structural isomer with distinct chemical properties.
The uniqueness of this compound lies in its specific arrangement of double bonds and its biological activities, which make it a valuable compound for various applications.
Properties
CAS No. |
180319-90-8 |
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Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-methyl-4-(6-methylhepta-3,5-dien-2-yl)benzene |
InChI |
InChI=1S/C15H20/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h5-11,14H,1-4H3 |
InChI Key |
UVXCRTURFFRBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C=CC=C(C)C |
Origin of Product |
United States |
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